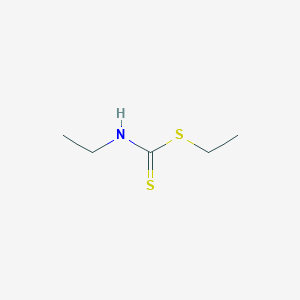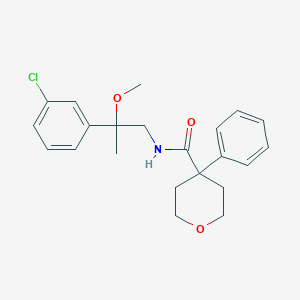
4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as "CMPD101" and is a member of the thiophene class of compounds. The purpose of
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research into heterocyclic compounds, including thiophene derivatives, is a vibrant area of chemical study due to their potential applications in various fields such as pharmaceuticals, materials science, and organic electronics. For instance, the synthesis of thiophenylhydrazonoacetates explored their reactivity towards nitrogen nucleophiles, yielding derivatives with potential for further application in creating novel heterocyclic compounds (Mohareb et al., 2004). Similarly, the exploration of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones highlights innovative synthetic routes to compounds that could have pharmacological interest due to their enriched 1-pyrroline core (Korkmaz & Zora, 2020).
Conducting Polymers and Electrochromic Devices
The development of new conducting polymers based on thiophene and pyrrole monomers, such as isomers synthesized for electrochromic devices, illustrates the intersection of organic synthesis and material science. These polymers show promising applications due to their solubility, electrochromic properties, and suitability for devices requiring materials with specific electronic transitions (Variş et al., 2006).
Dearomatising Rearrangements
Research on the dearomatising rearrangements of lithiated thiophenecarboxamides demonstrates the chemical versatility of thiophene derivatives. These processes transform the starting materials into compounds like pyrrolinones and azepinones, highlighting a method to synthesize complex heterocyclic structures potentially useful in pharmaceuticals and organic chemistry (Clayden et al., 2004).
Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) studies on bicyclic thiophene derivatives provide valuable insights into the structural and electronic characteristics of these compounds. Observations of through-space H–F coupling in such studies are crucial for understanding the electronic properties of heterocyclic compounds, which could be vital for their application in medicinal chemistry and material science (Hirohashi et al., 1976).
Propriétés
IUPAC Name |
4-(3-methylphenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-8-10-19(11-9-16)24-23(26)22-21(25-12-3-4-13-25)20(15-27-22)18-7-5-6-17(2)14-18/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVULPCPPCHMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)

![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)



![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/no-structure.png)
![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)


